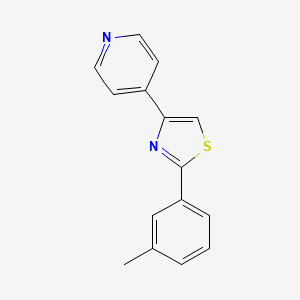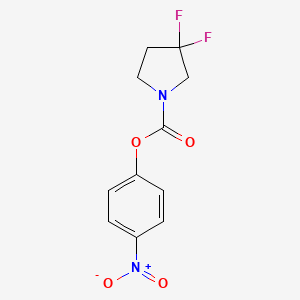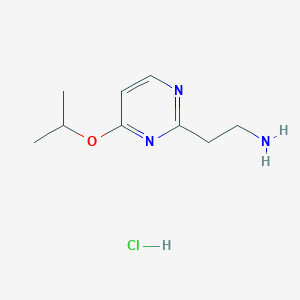
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride typically involves the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones, followed by the reduction of the azomethines formed . The reaction conditions often include the use of acetic acid and propionic acid chlorides to provide the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: With aromatic aldehydes and ketones to form azomethines.
Reduction Reactions: Reduction of azomethines to form secondary amines.
Amidation Reactions: Reaction with acetic acid and propionic acid chlorides to form amides.
Common Reagents and Conditions
Aromatic Aldehydes and Ketones: Used in condensation reactions.
Reducing Agents: Used for the reduction of azomethines.
Acetic Acid and Propionic Acid Chlorides: Used in amidation reactions.
Major Products
The major products formed from these reactions include secondary amines and amides of the tetrahydropyran series .
Aplicaciones Científicas De Investigación
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to exhibit various pharmacological effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
Uniqueness
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C9H16ClN3O |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxypyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7(2)13-9-4-6-11-8(12-9)3-5-10;/h4,6-7H,3,5,10H2,1-2H3;1H |
Clave InChI |
PQORHKWMIROMBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=NC=C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


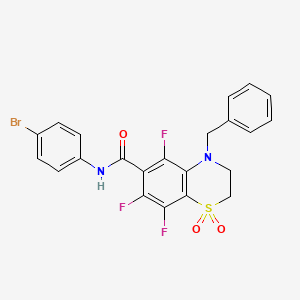



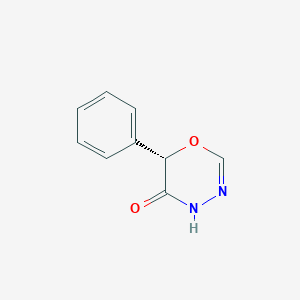
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)


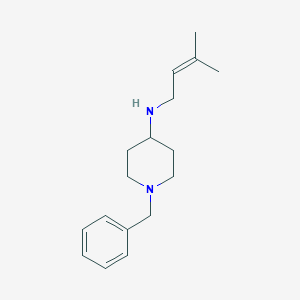
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
